molecular formula C18H18ClF3N2O3S B7691215 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide

Cat. No. B7691215
M. Wt: 434.9 g/mol
InChI Key: ZKYYSPYREURVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide, also known as CTAP, is a chemical compound that has been widely used in scientific research for its pharmacological properties.

Mechanism of Action

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide acts as a competitive antagonist at the mu opioid receptor, blocking the binding of opioids such as morphine and heroin. N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide has also been shown to have inverse agonist properties, meaning that it can reduce the basal activity of the mu opioid receptor. This may be important in the treatment of opioid addiction, as chronic opioid use can lead to increased receptor activity and tolerance.
Biochemical and Physiological Effects:
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on opioid receptors, N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been shown to inhibit the release of dopamine in the brain, which may be important in the treatment of drug addiction. N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide in lab experiments is its selectivity for the mu opioid receptor. This allows researchers to study the effects of opioids on this receptor specifically, without interference from other opioid receptors. However, N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide has some limitations, including its relatively short half-life and the fact that it can only be used in vitro.

Future Directions

There are a number of future directions for research on N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide. One area of interest is the development of more potent and selective mu opioid receptor antagonists. Another area of interest is the use of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide in the treatment of opioid addiction and other conditions. Finally, there is potential for the development of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide derivatives with improved pharmacological properties.

Synthesis Methods

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide can be synthesized using a multistep process. The first step involves the reaction of 2-chloro-5-trifluoromethylphenol with thionyl chloride to produce 2-chloro-5-trifluoromethylphenyl chloride. This intermediate is then reacted with N-phenethylmethylamine to give N-phenethylmethyl-2-chloro-5-trifluoromethylphenylcarbamate. The final step involves the reaction of this intermediate with sodium sulfite to produce N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide.

Scientific Research Applications

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been used in a variety of scientific research applications, including studies on opioid receptors, pain management, and drug addiction. N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide is a selective antagonist of the mu opioid receptor, which is involved in the modulation of pain and reward. N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been shown to block the effects of opioids, including morphine and heroin, and can be used as a research tool to study the mechanisms of opioid addiction.

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[methylsulfonyl(2-phenylethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N2O3S/c1-28(26,27)24(10-9-13-5-3-2-4-6-13)12-17(25)23-16-11-14(18(20,21)22)7-8-15(16)19/h2-8,11H,9-10,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYYSPYREURVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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